molecular formula C9H9N3O B8686950 3-Methoxy-1,7-naphthyridin-8-amine

3-Methoxy-1,7-naphthyridin-8-amine

Cat. No.: B8686950
M. Wt: 175.19 g/mol
InChI Key: IEIKGTGFCNWKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1,7-naphthyridin-8-amine is a heterocyclic organic compound belonging to the naphthyridine family, characterized by a bicyclic structure containing two nitrogen atoms. The methoxy (-OCH₃) and amine (-NH₂) substituents at the 3- and 8-positions, respectively, confer distinct electronic and steric properties. This compound is primarily utilized as a building block in pharmaceutical and materials chemistry, particularly in synthesizing bioactive molecules or ligands for protein targets .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-methoxy-1,7-naphthyridin-8-amine

InChI

InChI=1S/C9H9N3O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3,(H2,10,11)

InChI Key

IEIKGTGFCNWKKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=CN=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of 3-methoxy-1,7-naphthyridin-8-amine can be contextualized by comparing it with related naphthyridine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1,7-Naphthyridin-8-amine -NH₂ at position 8 C₈H₇N₃ 145.16 Base structure; reactive amine group enables halogenation and cross-coupling .
5-Bromo-1,7-naphthyridine -Br at position 5 C₈H₅BrN₂ 223.04 Halogenation product; increased steric bulk and electrophilicity for further functionalization .
This compound -OCH₃ at position 3, -NH₂ at 8 C₉H₉N₃O 175.19 Methoxy group enhances electron density, potentially stabilizing π-systems in ligand-protein interactions .
1,8-Naphthyridin-3-amine -NH₂ at position 3 C₈H₇N₃ 145.16 Isomeric variant; differing nitrogen positions alter hydrogen-bonding capabilities .

Key Observations :

  • The methoxy group in this compound introduces electron-donating effects, which may enhance solubility in polar solvents compared to non-substituted analogs like 1,7-naphthyridin-8-amine.
  • Unlike halogenated derivatives (e.g., 5-bromo-1,7-naphthyridine), the methoxy substituent is less reactive in electrophilic substitution but may improve metabolic stability in drug candidates .

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